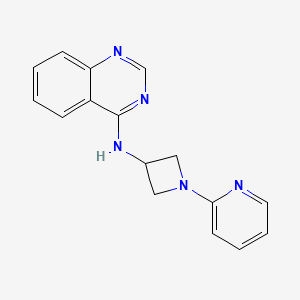

![molecular formula C23H23N3O2S2 B2399715 1-Benzoyl-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one CAS No. 315691-79-3](/img/structure/B2399715.png)

1-Benzoyl-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE” is a heterocyclic compound containing a thiophene ring fused to a pyrimidine ring . Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom .

Synthesis Analysis

A related compound, “4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile”, was synthesized for the first time in a 40% yield by the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone in a K2CO3/MeCN system (reflux, 6 h) .

Molecular Structure Analysis

The molecular structure of “5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE” consists of a thiophene ring fused to a pyrimidine ring .

Chemical Reactions Analysis

The chemical reactions of these types of compounds can vary. For instance, the Mannich aminomethylation of 5’,6’,7,‘8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment .

Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound “2-(Benzylamino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one” include a density of 1.4±0.1 g/cm3, a molar refractivity of 88.5±0.5 cm3, and a polar surface area of 82 Å2 .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques : Research on related compounds often involves complex synthesis processes to explore their chemical properties and potential applications. For example, compounds with similar structures have been synthesized through methods involving base-catalyzed aminolysis followed by intramolecular Friedel-Crafts cyclization, demonstrating a versatile approach to creating amino-substituted benzo[b]pyrimido[5,4-f]azepines (Acosta Quintero et al., 2018). These methods highlight the flexibility in designing and synthesizing complex heterocyclic compounds.

Chemical Transformations : The reactivity of similar compounds towards different reagents opens up possibilities for generating a wide range of derivatives, each with potentially unique properties and applications. For instance, sulfur-containing poly-condensed heterocyclic derivatives from 1,3-benzothiazole have been prepared, showcasing the ability to create compounds with varied biological activities through targeted chemical transformations (El-Gazzar & Hafez, 2008).

Potential Biological Activities

Antimicrobial and Antifungal Potential : The synthesis and biological evaluation of new compounds often aim to discover potential antimicrobial and antifungal agents. Research has demonstrated that derivatives of pyrimidine and pyrazole, synthesized through microwave irradiative cyclocondensation, have been evaluated for their insecticidal and antimicrobial potential, showing promising results against specific microorganisms (Deohate & Palaspagar, 2020).

Antitumor and Analgesic Activities : Compounds with structural similarities have been synthesized and assessed for their antitumor and analgesic activities. For example, research on 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds has explored their potential as analgesic agents based on their high potency in mouse models and minimal gastrointestinal side effects (Muchowski et al., 1985).

Mécanisme D'action

Orientations Futures

Future directions could involve further exploration of the synthesis, properties, and potential applications of these types of compounds. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized and screened for their antimicrobial activity .

Propriétés

IUPAC Name |

1-benzoyl-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2S2/c27-22(15-8-2-1-3-9-15)26-13-7-6-12-18(23(26)28)30-21-19-16-10-4-5-11-17(16)29-20(19)24-14-25-21/h1-3,8-9,14,18H,4-7,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJKIYXJCHCXMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C(C1)SC2=NC=NC3=C2C4=C(S3)CCCC4)C(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoyl-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

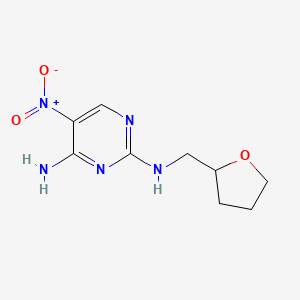

![2-[(1,1-Dioxothiolan-3-yl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B2399633.png)

![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2399635.png)

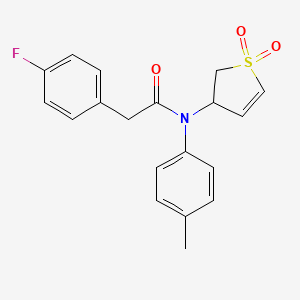

![(3'-Chloro-[1,1'-biphenyl]-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2399636.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2399637.png)

![2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2399642.png)

![7-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2399643.png)

![1-(Furan-2-yl)-2-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)ethanone oxalate](/img/structure/B2399645.png)

![4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2399649.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2399650.png)

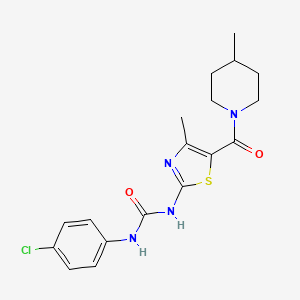

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2399654.png)